An In-depth Technical Guide to 5-Carbamoylpyridine-3-carboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Carbamoylpyridine-3-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Carbamoylpyridine-3-carboxylic acid, also known as 5-carbamoylnicotinic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery.[1] Its rigid pyridine core, decorated with both a carboxylic acid and a carboxamide functional group, provides a versatile scaffold for the design of novel therapeutic agents. The strategic placement of these functional groups at the 3- and 5-positions allows for diverse chemical modifications and interactions with biological targets. Pyridine carboxylic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties, making them a focal point in the development of new pharmaceuticals.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 5-Carbamoylpyridine-3-carboxylic acid, offering valuable insights for researchers in the field.
Chemical and Physical Properties
Core Chemical Attributes
| Property | Value | Source |
| IUPAC Name | 5-carbamoylpyridine-3-carboxylic acid | PubChem[1] |
| Synonyms | 5-Carbamoylnicotinic acid, 5-carboxamidonicotinic acid | PubChem[1] |
| CAS Number | 24242-17-9 | PubChem[1] |
| Molecular Formula | C₇H₆N₂O₃ | PubChem[1] |
| Molecular Weight | 166.13 g/mol | PubChem[1] |
| Canonical SMILES | C1=C(C=NC=C1C(=O)O)C(=O)N | PubChem[1] |
| InChI Key | SRIRTFSQYOUBGL-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Data (Experimental and Estimated)
| Property | Value | Notes and Insights |
| Melting Point | Not experimentally determined. Likely a high-melting solid (>200 °C). | Aromatic carboxylic acids and amides typically have high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy. For comparison, the related 4-carbamoylpyridine-3-carboxylic acid is also a solid with no reported melting point.[3] |
| Boiling Point | Not applicable. Likely decomposes at high temperatures. | Carboxylic acids with high melting points often decompose before boiling, especially those with additional functional groups capable of intramolecular reactions. |
| Solubility | No specific data available. Expected to have low solubility in nonpolar organic solvents and moderate solubility in polar protic solvents and aqueous bases. | The presence of both a carboxylic acid and an amide group suggests the ability to form hydrogen bonds with protic solvents like water and alcohols. Solubility is expected to increase significantly in aqueous base due to the formation of the carboxylate salt. |
| pKa | Not experimentally determined. Estimated to be around 3-4 for the carboxylic acid. | The electron-withdrawing nature of the pyridine ring and the carbamoyl group will increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
| LogP (XLogP3-AA) | -0.7 | PubChem (Computed)[1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-Carbamoylpyridine-3-carboxylic acid. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its functional groups.
¹H NMR Spectroscopy (Predicted)
In a suitable solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the carboxylic acid and carbamoyl groups. The protons at positions 2, 4, and 6 would likely appear as downfield signals. The acidic proton of the carboxylic acid would be observed as a broad singlet, typically at a very downfield chemical shift (>10 ppm), and the two protons of the primary amide would also present as a broad singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would be characterized by signals for the six carbons of the pyridine ring and the two carbonyl carbons. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm, while the carbonyl carbon of the amide would appear at a slightly upfield position. The pyridine ring carbons will show characteristic shifts influenced by the nitrogen atom and the substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would provide clear evidence for the key functional groups:
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O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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N-H stretch (Amide): Two medium intensity bands around 3100-3500 cm⁻¹.
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C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
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C=O stretch (Amide I band): A strong, sharp band around 1650-1680 cm⁻¹.
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N-H bend (Amide II band): A medium intensity band around 1600-1640 cm⁻¹.
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C-N and C-O stretches: Will appear in the fingerprint region.
Mass Spectrometry (Predicted)
In mass spectrometry, the compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carbamoyl group.
Synthesis and Reactivity
Plausible Synthetic Routes
A logical approach to the synthesis would involve the functionalization of a pre-existing pyridine ring. One possible route could start from a di-substituted pyridine, such as a dinitrile or a diester, followed by selective hydrolysis and/or amidation. For instance, the hydrolysis of a pyridine-3,5-dicarbonitrile could potentially yield the diacid, which could then be selectively amidated. Alternatively, a more controlled synthesis might involve a multi-step sequence starting from a simpler nicotinic acid derivative.
Caption: A plausible synthetic pathway to 5-Carbamoylpyridine-3-carboxylic acid.
General Reactivity
The reactivity of 5-Carbamoylpyridine-3-carboxylic acid is dictated by its three key structural features: the pyridine ring, the carboxylic acid group, and the carboxamide group.
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Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. It can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. The nitrogen atom is basic and can be protonated or alkylated.
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Carboxylic Acid Group: This group is acidic and will react with bases to form carboxylate salts. It can be converted to a variety of derivatives, such as esters, acid chlorides, and amides, through standard carboxylic acid chemistry.
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Carboxamide Group: The amide group is generally less reactive than the carboxylic acid. It can be hydrolyzed to the carboxylic acid under acidic or basic conditions, though this often requires more forcing conditions than ester hydrolysis.
Potential Applications in Drug Development
Pyridine carboxylic acid derivatives are a well-established class of compounds in medicinal chemistry, with numerous examples of approved drugs.[2] The structural motifs present in 5-Carbamoylpyridine-3-carboxylic acid make it an attractive scaffold for the development of new therapeutic agents.
Rationale for Pharmacological Interest
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Hydrogen Bonding Capabilities: The presence of both a carboxylic acid (hydrogen bond donor and acceptor) and a carboxamide (hydrogen bond donor and acceptor) group allows for multiple points of interaction with biological targets such as enzymes and receptors.
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Rigid Scaffold: The rigid pyridine core restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.
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Metabolic Stability: The pyridine ring is often more resistant to metabolic degradation compared to other aromatic systems, which can lead to improved pharmacokinetic properties.
Potential Therapeutic Areas
Based on the known activities of related pyridine derivatives, 5-Carbamoylpyridine-3-carboxylic acid and its derivatives could be explored for a variety of therapeutic applications, including:
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Enzyme Inhibition: The carboxylic acid moiety can act as a zinc-binding group in metalloenzymes or interact with catalytic residues in the active site of various enzymes.
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Anti-inflammatory Agents: Nicotinic acid and its derivatives have known anti-inflammatory properties.
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Antimicrobial Agents: The pyridine scaffold is found in many antimicrobial compounds.
Experimental Protocols (Exemplary)
The following are generalized, exemplary protocols that could be adapted for the synthesis and derivatization of 5-Carbamoylpyridine-3-carboxylic acid. Note: These are not experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.
Exemplary Synthesis: Hydrolysis of a Pyridine Dinitrile (Conceptual)
This protocol describes a general method for the hydrolysis of a dinitrile to a dicarboxylic acid, which is a potential step in the synthesis of the target molecule.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting pyridine-3,5-dicarbonitrile in a suitable solvent such as a mixture of water and a co-solvent like ethanol.
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Hydrolysis: Add a stoichiometric excess of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).
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Heating: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
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Work-up: After completion, cool the reaction mixture to room temperature. If the reaction was performed under acidic conditions, carefully neutralize with a base to precipitate the dicarboxylic acid. If performed under basic conditions, acidify the mixture to precipitate the product.
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Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent.
Exemplary Derivatization: Amide Formation from the Carboxylic Acid
This protocol outlines a general procedure for the formation of an amide from a carboxylic acid, which could be used to synthesize derivatives of 5-Carbamoylpyridine-3-carboxylic acid.
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Activation of Carboxylic Acid: To a solution of the carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU, HBTU, or EDC) and a non-nucleophilic base (e.g., diisopropylethylamine).
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Addition of Amine: To the activated carboxylic acid solution, add the desired amine (1.1 equivalents).
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Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
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Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: A generalized workflow for amide synthesis from a carboxylic acid.
Safety and Handling
Specific toxicity data for 5-Carbamoylpyridine-3-carboxylic acid is not available. As with any laboratory chemical, it should be handled with appropriate care. Standard safety precautions should be followed:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Work in a well-ventilated area, preferably in a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, wash the affected area with plenty of water.
Conclusion
5-Carbamoylpyridine-3-carboxylic acid represents a molecule of considerable interest for researchers in the fields of organic synthesis and medicinal chemistry. Its unique combination of a pyridine core with both carboxylic acid and carboxamide functionalities provides a rich platform for chemical exploration and the development of novel bioactive compounds. While specific experimental data for this compound remains limited, this guide has provided a comprehensive overview based on computed data, general chemical principles, and information on related structures. Further experimental investigation into the synthesis, properties, and biological activity of this compound is warranted and holds the potential to unlock new avenues in drug discovery.
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Figure 1. Structure of 5-Carbamoylpyridine-3-carboxylic acid
